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Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and

synthetic methodologies for 3-Bromopyridin-2-ol (CAS: 13466-43-8), a key heterocyclic

building block in medicinal chemistry and organic synthesis. This document details

experimental protocols for its synthesis and spectroscopic characterization, presents

quantitative data in a structured format, and visualizes the synthetic workflow. 3-
Bromopyridin-2-ol exists in a tautomeric equilibrium with its keto form, 3-bromo-2(1H)-

pyridinone, with spectroscopic evidence suggesting the predominance of the keto tautomer in

both solid and solution phases.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Bromopyridin-2-ol, primarily

in its 3-bromo-2(1H)-pyridinone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 3-bromo-2(1H)-pyridinone[1]
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 7.87 dd 7.3, 1.9

H-4 7.49 dd 6.4, 1.9

H-5 6.24 dd 7.3, 6.4

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Carbon Chemical Shift (δ, ppm)

C-2 161.9

C-6 143.9

C-4 134.4

C-5 115.7

C-3 107.7

Solvent: CDCl₃, Instrument Frequency: 125 MHz

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Wavenumber (cm⁻¹) Interpretation

3339 N-H stretch

3105, 2991, 2942 C-H stretch

1776, 1650 C=O stretch (carbonyl)

1610 C=C stretch

1464 C-N stretch / C-H bend
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Sample Preparation: Neat

The presence of a strong carbonyl (C=O) stretch in the IR spectrum provides strong evidence

for the predominance of the 3-bromo-2(1H)-pyridinone tautomer.

Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-bromo-2(1H)-pyridinone[1]

Ion Calculated m/z Found m/z

[M+Na]⁺ 195.9369 195.9373

Ionization Technique: Electrospray Ionization (ESI)

Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic

analysis of 3-Bromopyridin-2-ol.

Synthesis of 3-Bromopyridin-2-ol
Two common methods for the synthesis of 3-Bromopyridin-2-ol are detailed below.

Method 1: From 2-Amino-3-bromopyridine[1]

A solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) and sulfuric acid (35 mL, 0.66

mol) in water (175 mL) is prepared and cooled to 0°C.

A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is added dropwise to the

cooled solution.

The reaction mixture is stirred for 1 hour at 0°C.

The reaction is neutralized with a concentrated solution of sodium hydroxide to a pH of 7.

The aqueous solution is extracted with chloroform (3 x 200 mL).
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The combined organic layers are washed with brine (200 mL), dried over magnesium sulfate,

filtered, and concentrated under reduced pressure to yield the product as a cream-colored

solid.

Method 2: Direct Bromination of 2-Pyridone[1]

A stirred suspension of 2-pyridone (19 g, 200 mmol) in 200 mL of 1 M aqueous potassium

bromide is prepared at room temperature.

A solution of bromine (32 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is

added over 15 minutes.

The mixture is stirred vigorously at room temperature overnight.

The resulting crystalline precipitate is collected by filtration.

The crude product is purified by recrystallization from acetonitrile.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-Bromopyridin-2-ol (approximately 5-10 mg) is dissolved in deuterated

chloroform (CDCl₃, approximately 0.75 mL).

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

Data is processed, and chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

A small amount of the solid 3-Bromopyridin-2-ol is placed on the diamond crystal of an

Attenuated Total Reflectance (ATR) FT-IR spectrometer.

The spectrum is recorded over a range of 4000-400 cm⁻¹.
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Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200

mg of dry KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS)

A dilute solution of 3-Bromopyridin-2-ol is prepared in a suitable solvent (e.g., methanol or

acetonitrile).

The solution is introduced into a high-resolution mass spectrometer equipped with an

electrospray ionization (ESI) source.

The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 3-
Bromopyridin-2-ol.

Method 1: From 2-Amino-3-bromopyridine

Method 2: Direct Bromination of 2-Pyridone

Dissolve 2-Amino-3-bromopyridine
and H₂SO₄ in H₂O Cool to 0°C Add NaNO₂ solution

dropwise Stir for 1h at 0°C Neutralize with NaOH Extract with Chloroform Wash, Dry, and Concentrate 3-Bromopyridin-2-ol

Suspend 2-Pyridone
in aqueous KBr

Add Bromine in
aqueous KBr Stir at RT overnight Filter Precipitate Recrystallize from

Acetonitrile 3-Bromopyridin-2-ol

Click to download full resolution via product page

Caption: Synthetic workflows for 3-Bromopyridin-2-ol.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. echemi.com [echemi.com]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromopyridin-
2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031989#spectroscopic-data-for-3-bromopyridin-2-ol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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